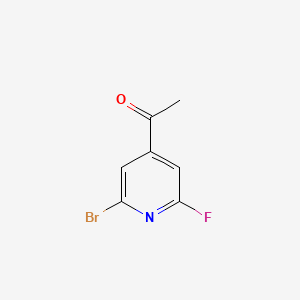

1-(2-Bromo-6-fluoropyridin-4-YL)ethanone

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. Its presence is notable in numerous natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. lifechemicals.comnih.gov In the realm of synthetic chemistry, pyridine scaffolds are of paramount importance, particularly in the pharmaceutical and agrochemical industries. nih.govresearchgate.net

The unique chemical properties of the pyridine nucleus, such as its basicity, solubility, and ability to form hydrogen bonds, contribute to its versatility. nih.gov This structural unit is a key component in many FDA-approved drugs, making it the second most common nitrogen-containing heterocycle in pharmaceuticals. lifechemicals.com The adaptability of the pyridine scaffold allows for its easy conversion into a wide range of functional derivatives, which has led to the discovery of numerous therapeutic agents with a broad spectrum of activity. nih.govnih.gov

Role of Halogen Substituents in Directing Pyridine Reactivity

The introduction of halogen substituents onto the pyridine ring profoundly influences its chemical behavior. Halogenation is a critical transformation that modulates the electronic properties of the ring, thereby directing its reactivity in subsequent reactions. nih.govchemrxiv.org The nature and position of the halogen atom are crucial in determining the outcome of both electrophilic and nucleophilic substitution reactions.

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which makes electrophilic aromatic substitution (EAS) reactions challenging compared to benzene. nih.govyoutube.com Bromination, an example of EAS, typically requires harsh reaction conditions to proceed. libretexts.org

Conversely, the presence of a bromine atom facilitates nucleophilic aromatic substitution (SNAr) reactions. The positions on the pyridine ring most susceptible to nucleophilic attack are the ortho (2 and 6) and para (4) positions relative to the nitrogen atom. quora.com A bromine atom at one of these positions acts as a good leaving group, enabling the introduction of a wide variety of nucleophiles. The reactivity of brominated pyridines can be influenced by the presence of other substituents on the ring. researchgate.net

Fluorine, being the most electronegative element, exerts a strong influence on the electronic properties of the pyridine ring when incorporated as a substituent. rsc.org Its presence can significantly alter the molecule's physical and chemical properties, including its lipophilicity and biological activity. cymitquimica.comnih.gov

One of the most notable effects of fluorine substitution is the enhanced reactivity of fluoropyridines in SNAr reactions. A fluorine atom at the 2- or 4-position is an excellent leaving group, making 2-fluoropyridines significantly more reactive than their chloro- or bromo- counterparts in nucleophilic substitutions. acs.orgnih.gov This heightened reactivity allows for SNAr reactions to be carried out under milder conditions. Furthermore, the incorporation of fluorine can lead to increased thermal stability and chemical resistance in the resulting molecules. acs.orgnih.gov

Overview of Substituted Pyridyl Ethanones as Key Building Blocks

Substituted pyridyl ethanones are a class of compounds characterized by an acetyl group (–COCH₃) attached to a pyridine ring. These molecules serve as highly valuable and versatile building blocks in organic synthesis. frontierspecialtychemicals.combenthamdirect.com The presence of multiple reactive sites—the ketone carbonyl group, the aromatic ring, and any substituents—allows for a diverse range of chemical transformations.

The ketone moiety can participate in various reactions, such as condensations, reductions, and additions, to build more complex molecular architectures. frontierspecialtychemicals.com Simultaneously, the halogenated pyridine ring can undergo reactions like cross-coupling and nucleophilic substitution. This multi-functionality makes substituted pyridyl ethanones key intermediates in the synthesis of pharmaceuticals and other specialty organic chemicals. cymitquimica.comresearchgate.net

Contextualization of 1-(2-Bromo-6-fluoropyridin-4-YL)ethanone within Contemporary Synthetic Chemistry

The compound this compound is a strategically designed synthetic intermediate that embodies the principles of halogenated pyridine chemistry. The placement of three distinct functional groups on the pyridine ring—a bromine atom, a fluorine atom, and an acetyl group—provides a rich platform for a variety of synthetic manipulations.

The fluorine atom at the 6-position and the bromine atom at the 2-position activate the ring for sequential and regioselective nucleophilic substitutions. The acetyl group at the 4-position offers a handle for further derivatization through ketone chemistry. This trifunctional scaffold allows for the systematic and controlled introduction of different molecular fragments, making it a powerful tool for constructing complex target molecules, particularly in the discovery and development of new bioactive compounds. The combination of these features positions this compound as a valuable building block in modern synthetic organic chemistry.

Data Tables

Table 1: Properties of Related Halogenated Pyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Bromo-6-fluoropyridine (B132718) | 144100-07-2 | C₅H₃BrFN | 175.99 | Versatile building block for creating a range of compounds. chemicalbook.comsigmaaldrich.com |

| 1-(2-Bromopyridin-4-yl)ethanone | 864674-02-2 | C₇H₆BrNO | 200.03 | Synthetic intermediate with bromine and ketone functionalities. nih.gov |

| 2-Bromo-1-(6-bromopyridin-2-yl)ethanone | 142978-11-8 | C₇H₅Br₂NO | 278.93 | Dibrominated pyridyl ethanone (B97240) used in synthesis. nih.gov |

| 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone | 1202854-31-6 | C₇H₅BrFNO | 218.02 | Isomer of the subject compound, useful in building complex molecules. bldpharm.com |

| 1-(6-Bromo-4-fluoropyridin-2-yl)ethan-1-one | 1393570-99-4 | C₇H₅BrFNO | 218.02 | Isomeric building block with bromo, fluoro, and acetyl groups. bldpharm.com |

Table 2: Reactivity of Halogenated Pyridines

| Reaction Type | Halogen Substituent | Position | Reactivity | Reference |

| Nucleophilic Aromatic Substitution | Fluorine | 2 or 4 | High | acs.orgnih.gov |

| Nucleophilic Aromatic Substitution | Bromine | 2, 4, or 6 | Moderate (Good Leaving Group) | quora.com |

| Electrophilic Aromatic Substitution | Any | Any | Low (Electron-deficient ring) | nih.govyoutube.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-6-fluoropyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGXYHBWZGOGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1 2 Bromo 6 Fluoropyridin 4 Yl Ethanone

Reactivity of the Bromo-Substituent

The carbon-bromine (C-Br) bond at the 2-position of the pyridine (B92270) ring is the primary site for palladium-catalyzed cross-coupling reactions. This reactivity is well-established for 2-halopyridines, where the halogen's proximity to the ring nitrogen influences its susceptibility to oxidative addition to a palladium(0) catalyst.

Palladium-catalyzed reactions are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds, leveraging the reactivity of aryl halides like 1-(2-bromo-6-fluoropyridin-4-yl)ethanone.

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is noted for its mild conditions and tolerance of a wide array of functional groups. nih.govmdpi.com For substrates similar to this compound, the C-Br bond is expected to be significantly more reactive than the C-F bond under these conditions, allowing for selective functionalization at the 2-position. While specific studies on this compound are not detailed in the provided literature, the reactivity of analogous brominated pyridines and other aryl bromides has been extensively documented. mdpi.comnih.gov

Below is a table representing typical conditions for Suzuki-Miyaura coupling reactions involving 2-bromopyridine (B144113) derivatives, which serve as a model for the expected reactivity of the target compound.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to Excellent |

| 4-Vinylphenylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | Good |

| Potassium (furan-2-yl)trifluoroborate | CataXCium A Pd G3 | K₂CO₃ | Toluene/H₂O | Excellent |

| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to Excellent |

Negishi Coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel catalyst. orgsyn.org This method is known for its high yields and tolerance of various functional groups. orgsyn.orgorganic-chemistry.org For 2-bromopyridines, Negishi coupling provides an efficient route to substituted bipyridines and other derivatives. organic-chemistry.orgresearchgate.net The reaction typically proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net Bromo-substituted pyridines are effective coupling partners in these reactions. organic-chemistry.org

Stille Coupling utilizes an organotin compound as the nucleophilic partner. nih.gov While effective, the toxicity of the organotin reagents is a significant drawback. orgsyn.org The reaction is generally tolerant of various functional groups but may require elevated temperatures. orgsyn.org In the context of dihalopyridines, the greater reactivity of the C-Br bond over C-F or C-Cl bonds allows for selective coupling.

The following table illustrates representative conditions for these reactions based on studies of related 2-bromopyridines.

| Reaction Type | Coupling Partner | Catalyst | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Negishi | Pyridylzinc bromide | Pd(PPh₃)₄ | THF | 50-98 |

| Negishi | Aryl zinc chloride | Pd₂(dba)₃ / XPhos | THF | High |

| Stille | Secondary alkyl azastannatrane | Pd(dba)₂ / JackiePhos | CH₃CN | Good |

| Stille | Allyltributylstannane | Pd(PPh₃)₄ | Toluene | Moderate to Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgresearchgate.net This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The process generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. researchgate.net Studies on 2-bromopyridines show that they are excellent substrates for this transformation, readily coupling with a variety of primary and secondary amines, including volatile ones. researchgate.netnih.gov The choice of ligand is crucial for achieving high efficiency. nih.gov

| Amine | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | Good |

| Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | High |

| Volatile primary/secondary amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 55-98 |

| Diphenylamine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | >99 |

Beyond palladium, other transition metals such as copper can catalyze C-X bond transformations. Copper-catalyzed methods, often considered more cost-effective and environmentally friendly, have been developed for the synthesis of 2-bromo-6-substituent-pyridines from 2,6-dibromopyridine (B144722). These reactions provide an alternative pathway for creating C-N bonds with nucleophiles like pyrazoles. While specific applications to this compound are not reported, the underlying reactivity of the 2-bromo-pyridine core suggests its suitability for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Fluoro-Substituent

The fluoro substituent at the 6-position (alpha to the nitrogen) is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions on pyridine rings, halogens at the 2- and 4-positions are susceptible to displacement by nucleophiles. The high electronegativity of fluorine generally makes the C-F bond more reactive in SNAr compared to C-Cl or C-Br bonds. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

In a molecule like this compound, the C-F bond at the 6-position is the preferred site for SNAr, especially under metal-free conditions with strong nucleophiles. This provides a complementary method to the palladium-catalyzed reactions that target the C-Br bond, allowing for sequential and site-selective functionalization of the pyridine ring. rsc.org

The table below summarizes typical SNAr reactions on 2-bromo-6-fluoropyridine (B132718), demonstrating the selective substitution of the fluorine atom.

| Nucleophile | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Benzimidazole | K₂CO₃ | DMSO | 70 | 2-bromo-6-(benzimidazol-1-yl)pyridine |

| Indazole | K₂CO₃ | DMSO | 70 | 2-bromo-6-(indazol-1-yl)pyridine |

| 4-Methyl-1H-imidazole | K₂CO₃ | DMSO | 70 | 2-bromo-6-(4-methyl-1H-imidazol-1-yl)pyridine |

| Methylamine | - | - | High T/P | 6-Bromo-N-methylpyridin-2-amine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring of this compound is substituted with two halogen atoms, bromine and fluorine, which are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the acetyl group at the 4-position, coupled with the inherent electron deficiency of the pyridine ring, is expected to activate the ring towards nucleophilic attack.

In reactions with amines (amination) and alkoxides (alkoxylation), nucleophilic substitution is anticipated to occur at either the C2 (bromo-substituted) or C6 (fluoro-substituted) position. Generally, in SNAr reactions on halosubstituted pyridines, the position of substitution is influenced by both the nature of the leaving group and the reaction conditions. For dihalopyridines, selective substitution can often be achieved. For instance, in related 2-bromo-6-fluoropyridine systems, amination has been shown to proceed with selectivity. While specific studies on this compound are not available, it is plausible that reactions with various amines and alkoxides would yield monosubstituted products under controlled conditions. The relative reactivity of the C-Br versus the C-F bond in this specific molecule would determine the primary substitution site.

The mechanism of SNAr reactions can proceed through a stepwise pathway involving a Meisenheimer intermediate or via a concerted mechanism. The classical stepwise mechanism involves the formation of a resonance-stabilized anionic intermediate (the Meisenheimer complex) followed by the expulsion of the leaving group. In the context of fluorinated pyridines, the high electronegativity of fluorine can stabilize this intermediate, making the C-F bond a viable leaving group.

Recent studies on other fluoroarenes have also proposed concerted SNAr mechanisms, where the bond-making and bond-breaking occur in a single transition state. The operative mechanism for this compound would likely depend on the nature of the nucleophile, the solvent, and other reaction conditions. Without specific mechanistic investigations for this compound, it is difficult to definitively assign a pathway.

Orthogonal Reactivity and Chemoselectivity between Bromine and Fluorine

The presence of two different halogen atoms on the pyridine ring introduces the concept of orthogonal reactivity and chemoselectivity. In many cases, the C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C-F bond is more reactive in SNAr. This differential reactivity allows for sequential functionalization of the pyridine core. For instance, it is conceivable that the bromine at the C2 position could be selectively replaced via a cross-coupling reaction, leaving the fluorine at C6 intact for a subsequent SNAr reaction. However, in the context of SNAr, the relative leaving group ability can be more complex. While bromide is generally a better leaving group than fluoride (B91410) in many substitution reactions, in SNAr the rate-determining step is often the initial nucleophilic attack, which is favored by the high electronegativity of fluorine. Studies on similar 2-bromo-6-fluoropyridine substrates have shown that selectivity can be achieved, though this is highly dependent on the specific reagents and conditions employed.

Reactivity of the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the 4-position of the pyridine ring offers additional sites for chemical modification, independent of the reactivity of the halogenated aromatic core.

The α-carbon of the ethanone moiety is susceptible to deprotonation to form an enolate, which can then react with various electrophiles. A common transformation is α-halogenation, typically with bromine or chlorine, under acidic or basic conditions to yield an α-halo ketone. This functionalized intermediate can then be used in a variety of subsequent reactions. Similarly, alkylation at the α-position can be achieved by treating the enolate with an alkyl halide. These reactions would provide a route to elaborate the side chain of this compound.

Investigations into Reaction Mechanisms

The reactivity of this compound is governed by the presence of three key functional groups: the acetyl group, the bromine atom, and the fluorine atom, all attached to a pyridine ring. These features allow the compound to participate in a variety of chemical transformations. Mechanistic investigations into these reactions, while not extensively documented for this specific molecule, can be inferred from studies on analogous substituted pyridines. Such investigations are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to understanding the stepwise pathway of a chemical transformation. For reactions involving this compound, the nature of the intermediates formed is highly dependent on the type of reaction being performed.

In the context of nucleophilic aromatic substitution (SNAr) , where a nucleophile replaces either the fluorine or bromine atom, the reaction is proposed to proceed through a Meisenheimer complex . This intermediate is a resonance-stabilized cyclohexadienyl anion formed by the attack of the nucleophile on the electron-deficient pyridine ring. The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing acetyl group and the nitrogen atom of the pyridine ring, which stabilizes the intermediate. The presence of both fluoro and bromo substituents offers two potential sites for nucleophilic attack, leading to the possible formation of isomeric Meisenheimer complexes. Spectroscopic techniques such as NMR and mass spectrometry are instrumental in detecting and characterizing these transient species.

For transition metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, or Sonogashira couplings, the reaction mechanism involves a series of organometallic intermediates. Typically, these reactions are catalyzed by palladium complexes. The catalytic cycle is generally initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) species. This step forms a square planar arylpalladium(II) intermediate . Subsequent steps in the catalytic cycle, such as transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), lead to the formation of other palladium intermediates before the final product is released through reductive elimination, regenerating the palladium(0) catalyst. The characterization of these organopalladium intermediates is often challenging due to their transient nature but can be achieved through a combination of in situ spectroscopic methods and computational modeling.

| Reaction Type | Key Intermediates | Method of Elucidation |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | NMR Spectroscopy, Mass Spectrometry, Computational Studies |

| Palladium-Catalyzed Cross-Coupling | Arylpalladium(II) Complexes | In situ NMR, X-ray Crystallography (of stable analogues), Kinetic Studies |

Rate-Determining Step Analysis for Complex Transformations

Identifying the rate-determining step (RDS) of a reaction is crucial for understanding its kinetics and for optimizing reaction conditions to improve efficiency.

In nucleophilic aromatic substitution (SNAr) reactions of fluoropyridines, the initial attack of the nucleophile to form the Meisenheimer complex is generally considered the rate-determining step. libretexts.orgstackexchange.com This is because this step involves the disruption of the aromaticity of the pyridine ring, which is energetically unfavorable. masterorganicchemistry.com The subsequent elimination of the leaving group (fluoride or bromide) to restore aromaticity is typically a faster process. libretexts.org The high electronegativity of the fluorine atom makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, often leading to a faster reaction rate compared to the displacement of bromine, despite the C-F bond being stronger than the C-Br bond. stackexchange.commasterorganicchemistry.com

For palladium-catalyzed cross-coupling reactions , the rate-determining step can vary depending on the specific reaction type, the substrates, the catalyst, and the ligands used. nih.gov In many cases, the initial oxidative addition of the aryl bromide to the palladium(0) catalyst is the slowest step and therefore rate-determining. libretexts.org However, in other instances, particularly with electron-rich aryl halides or sterically hindered substrates, the transmetalation step (in Suzuki or Stille coupling) or the reductive elimination step can become rate-limiting. nih.gov Kinetic studies, including reaction rate measurements under varying concentrations of reactants and catalyst components, are essential for determining the RDS in these complex transformations.

| Transformation Type | Potential Rate-Determining Step | Influencing Factors |

| Nucleophilic Aromatic Substitution | Formation of Meisenheimer Complex | Nucleophile strength, solvent, nature of the leaving group |

| Palladium-Catalyzed Cross-Coupling | Oxidative Addition, Transmetalation, or Reductive Elimination | Catalyst system, ligand design, substrate electronics and sterics |

Influence of Catalyst Systems and Ligand Design on Mechanism

In transition metal-catalyzed reactions, the choice of the catalyst system, including the metal center and the coordinating ligands, has a profound impact on the reaction mechanism, efficiency, and selectivity.

For palladium-catalyzed cross-coupling reactions involving this compound, the design of the phosphine or N-heterocyclic carbene (NHC) ligands plays a critical role. The electronic and steric properties of the ligands can influence each step of the catalytic cycle. For instance, electron-rich and bulky ligands can facilitate the oxidative addition step by stabilizing the resulting palladium(II) intermediate. nih.gov They can also promote the final reductive elimination step to release the product and regenerate the active catalyst.

The choice of ligand can also influence the chemoselectivity of the reaction. Given the presence of both bromo and fluoro substituents, a well-designed catalyst system can enable selective reaction at the more reactive C-Br bond while leaving the C-F bond intact for subsequent transformations. For example, certain palladium catalysts with specific phosphine ligands have been shown to be highly selective for the cross-coupling of aryl bromides in the presence of aryl fluorides.

Furthermore, the development of "precatalysts" has allowed for more controlled and reproducible generation of the active catalytic species in situ. These precatalysts are stable palladium(II) complexes that are readily reduced to the active palladium(0) species under the reaction conditions. The nature of the ancillary ligands on these precatalysts can significantly affect their activation and subsequent catalytic activity.

Synthetic Transformations and Derivatization Strategies

Conversion to Polyfunctionalized Pyridine (B92270) Derivatives

The strategic functionalization of 1-(2-bromo-6-fluoropyridin-4-yl)ethanone provides a pathway to highly substituted pyridine scaffolds, which are of significant interest in materials science and coordination chemistry.

Bipyridyl and terpyridyl ligands are fundamental components in the construction of functional metal complexes and supramolecular assemblies. The bromine atom at the 2-position of this compound is well-suited for participation in various cross-coupling reactions to form these systems. For instance, Suzuki-Miyaura coupling with a pyridine-boronic acid derivative can yield a bipyridyl structure. Similarly, Stille coupling with an organotin-pyridine reagent offers another route to bipyridyls. mdpi.com

The synthesis of terpyridyl systems can be achieved through methodologies like the Kröhnke condensation. In a potential pathway, the acetyl group of this compound could be first converted to an α,β-unsaturated ketone, which can then undergo a Michael addition with a pyridyl-enamine, followed by cyclization and aromatization to afford the terpyridine core. mdpi.com

Table 1: Potential Cross-Coupling Reactions for Bipyridyl Synthesis

| Reaction Name | Reactant A | Reactant B | Catalyst | Product Type |

| Suzuki-Miyaura | This compound | Pyridine-boronic acid | Pd(PPh₃)₄ | Bipyridyl |

| Stille | This compound | Organotin-pyridine | PdCl₂(PPh₃)₂ | Bipyridyl |

| Negishi | This compound | Organozinc-pyridine | Pd(dba)₂ | Bipyridyl |

The acetyl group of this compound serves as a versatile handle for the construction of fused heterocyclic rings. Condensation reactions with various binucleophiles can lead to a diverse array of fused systems. For example, reaction with hydrazine (B178648) or its derivatives can yield pyridopyrazole systems. Similarly, treatment with hydroxylamine (B1172632) can lead to the formation of pyridoisoxazoles. The Gewald reaction, involving condensation with an active methylene (B1212753) nitrile and elemental sulfur, can be employed to construct pyridothiophene derivatives. researchgate.net

Furthermore, intramolecular cyclization strategies can be envisioned. For instance, after modification of the acetyl group, a nucleophilic center could be introduced that subsequently displaces either the bromo or fluoro substituent to form a new ring.

Role as a Precursor for Diverse Chemical Scaffolds

The orthogonal reactivity of the functional groups in this compound makes it a valuable precursor for a wide range of chemical scaffolds, particularly those with applications in the pharmaceutical and agrochemical industries.

Substituted pyridines are prevalent motifs in a vast number of bioactive molecules. The 2-bromo-6-fluoropyridine (B132718) core of the title compound is a key pharmacophore in several developmental drugs and agrochemicals. The bromine and fluorine atoms can be selectively displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. For instance, the fluorine atom at the 6-position is generally more susceptible to nucleophilic aromatic substitution than the bromine at the 2-position, allowing for selective functionalization. rsc.org

Table 2: Examples of Bioactive Scaffolds Derived from Substituted Pyridines

| Scaffold | Biological Activity |

| Aminopyridines | Kinase inhibitors, Antivirals |

| Pyridyl ethers | Herbicides, Insecticides |

| Pyridyl sulfides | Antifungals, Anticancer agents |

The distinct reactivity of the three functional handles on this compound allows for its use in the stepwise and controlled synthesis of complex molecular architectures. A typical synthetic strategy might involve an initial cross-coupling reaction at the C-Br bond, followed by nucleophilic substitution at the C-F bond, and concluding with a transformation of the acetyl group. This sequential approach enables the precise installation of different functionalities at specific positions on the pyridine ring.

For example, a Suzuki coupling could be used to introduce an aryl or heteroaryl group at the 2-position. Subsequently, a nucleophile could displace the fluorine at the 6-position. Finally, the acetyl group could be reduced to an alcohol, converted to an amine via reductive amination, or used in a condensation reaction to build a more elaborate side chain. This modular approach is highly valuable in the synthesis of complex natural products and novel materials.

Methodologies for Structural Diversification

A key advantage of using this compound as a synthetic intermediate is the wide array of methodologies available for its structural diversification.

Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a vast range of carbon and nitrogen substituents. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution: The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. nih.gov

Transformations of the Acetyl Group: The acetyl group can undergo a plethora of chemical transformations. These include reduction to an alcohol, oxidation to a carboxylic acid (after conversion to a methyl group), conversion to an oxime or hydrazone, and α-halogenation to introduce another reactive handle. nih.gov

Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange, typically with an organolithium reagent, to generate a lithiated pyridine species. This can then be quenched with a variety of electrophiles to introduce further functionality.

Table 3: Summary of Structural Diversification Methodologies

| Functional Group | Reaction Type | Reagents | Introduced Functionality |

| 2-Bromo | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Aryl, Heteroaryl |

| 2-Bromo | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Alkynyl |

| 6-Fluoro | Nucleophilic Aromatic Substitution | R-NH₂, R-OH, R-SH | Amino, Ether, Thioether |

| 4-Acetyl | Reduction | NaBH₄, LiAlH₄ | Hydroxyl |

| 4-Acetyl | Reductive Amination | R₂NH, NaBH₃CN | Amino |

| 4-Acetyl | Wittig Reaction | Ph₃P=CHR | Alkene |

for this compound

The chemical scaffold this compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites—a bromine atom, a fluorine atom, and an acetyl group—each of which can be selectively targeted for various chemical modifications. This allows for the systematic exploration of chemical space and the generation of diverse molecular architectures. This article focuses on the synthetic transformations and derivatization strategies involving this compound, with a particular emphasis on its application in parallel synthesis for library generation and late-stage functionalization.

The strategic placement of orthogonal reactive handles on the pyridine ring of this compound makes it an ideal substrate for a variety of synthetic transformations. The bromine atom at the 2-position is highly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr). Additionally, the acetyl group at the 4-position offers a site for further chemical elaboration.

Parallel synthesis is a powerful strategy in drug discovery for the rapid generation of a large number of compounds (a library) from a common intermediate. The structure of this compound is well-suited for such applications, primarily through the functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly effective for this purpose due to their broad substrate scope and mild reaction conditions.

In a typical library synthesis workflow, the bromine atom can be coupled with a diverse set of building blocks. For instance, a Suzuki-Miyaura coupling can introduce a wide array of aryl and heteroaryl groups. By reacting this compound with a collection of boronic acids or boronate esters in a multi-well plate format, a library of 2-aryl-6-fluoropyridin-4-yl ethanone (B97240) derivatives can be efficiently synthesized.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions for Library Generation

| Entry | Boronic Acid/Ester | Product | Potential Application |

|---|---|---|---|

| 1 | Phenylboronic acid | 1-(6-Fluoro-2-phenylpyridin-4-yl)ethanone | Core scaffold for kinase inhibitors |

| 2 | Thiophene-2-boronic acid | 1-(6-Fluoro-2-(thiophen-2-yl)pyridin-4-yl)ethanone | Building block for novel materials |

| 3 | (4-Methoxyphenyl)boronic acid | 1-(6-Fluoro-2-(4-methoxyphenyl)pyridin-4-yl)ethanone | Precursor for biologically active compounds |

| 4 | Indole-5-boronic acid | 1-(6-Fluoro-2-(1H-indol-5-yl)pyridin-4-yl)ethanone | Fragment for protein-protein interaction modulators |

Similarly, the Sonogashira coupling can be employed to introduce alkyne functionalities, which are valuable handles for further "click chemistry" modifications or as components of conjugated materials. The reaction of this compound with a variety of terminal alkynes can generate a library of 2-alkynyl-6-fluoropyridine derivatives.

Late-stage functionalization (LSF) is the introduction of chemical groups into a complex molecule at a late step in its synthesis. This approach is highly valuable in medicinal chemistry for the rapid optimization of lead compounds. This compound and its derivatives are excellent substrates for LSF, primarily through nucleophilic aromatic substitution (SNAr) at the C-F bond.

The fluorine atom at the 6-position is activated by the electron-withdrawing effect of the pyridine nitrogen and the acetyl group, making it susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, under relatively mild conditions. For example, a library of derivatives generated via Suzuki coupling at the bromine position can be further diversified in a late-stage fashion by reacting them with a panel of nucleophiles.

Table 2: Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr)

| Entry | Starting Material (Derivative of 1) | Nucleophile | Product | Potential Improvement |

|---|---|---|---|---|

| 1 | 1-(6-Fluoro-2-phenylpyridin-4-yl)ethanone | Morpholine | 1-(6-(Morpholino)-2-phenylpyridin-4-yl)ethanone | Enhanced solubility and metabolic stability |

| 2 | 1-(6-Fluoro-2-phenylpyridin-4-yl)ethanone | Sodium methoxide | 1-(6-Methoxy-2-phenylpyridin-4-yl)ethanone | Modulation of electronic properties |

| 3 | 1-(6-Fluoro-2-phenylpyridin-4-yl)ethanone | 4-Aminophenol | 1-(6-(4-Hydroxyphenoxy)-2-phenylpyridin-4-yl)ethanone | Introduction of a hydrogen bond donor |

| 4 | 1-(6-Fluoro-2-phenylpyridin-4-yl)ethanone | Sodium thiophenolate | 1-(2-Phenyl-6-(phenylthio)pyridin-4-yl)ethanone | New vector for protein-ligand interactions |

Another avenue for late-stage functionalization involves the modification of the acetyl group. This ketone functionality can be transformed into a variety of other groups, such as alcohols (via reduction), oximes, hydrazones, or can be used as a handle for aldol-type condensations. These transformations can significantly alter the steric and electronic properties of the molecule, which is crucial for optimizing its biological activity.

Computational and Theoretical Chemistry of 1 2 Bromo 6 Fluoropyridin 4 Yl Ethanone

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical studies are fundamental to elucidating the electronic nature of 1-(2-Bromo-6-fluoropyridin-4-yl)ethanone, which governs its reactivity. These methods calculate the electronic structure of the molecule to derive properties such as energy, charge distribution, and molecular orbitals.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations are instrumental in mapping out potential reaction pathways, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed.

For instance, in a nucleophilic aromatic substitution reaction, DFT can be used to determine the activation energy barriers for a nucleophile attacking the pyridine (B92270) ring at different positions. The calculations would likely show that the positions ortho and para to the electron-withdrawing acetyl group and activated by the halogen substituents are the most susceptible to attack. The transition state (TS) for such a reaction would be characterized as a single imaginary frequency in the vibrational analysis, representing the point of maximum energy along the reaction coordinate.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Aromatic Substitution Reaction Calculated at the B3LYP/6-311G+(d,p) level of theory. Values are representative and for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., ethanone (B97240) + nucleophile) |

| Transition State 1 (TS1) | +22.5 | Energy barrier for nucleophilic attack |

| Meisenheimer Intermediate | -5.8 | Stabilized intermediate complex |

| Transition State 2 (TS2) | +15.3 | Energy barrier for leaving group departure |

| Products | -12.1 | Final substituted product |

Studies on related pyridine derivatives demonstrate that functionalization of the pyridine ring can be used to tune the electrochemical properties and control reactivity. nih.govrsc.orgnih.gov DFT calculations on other substituted pyridines have been successfully used to predict their nucleophilicity and electronic properties. ias.ac.in

Analysis of Electronic Structure and Charge Distribution

The electronic properties of this compound are dictated by the interplay of its substituents: the electron-withdrawing fluoro and acetyl groups, and the bromo group, which has both inductive withdrawing and resonance donating effects. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. scispace.comresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps. For this molecule, the MEP would show regions of negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and near the carbon attached to the bromine, highlighting sites for nucleophilic attack. Mulliken charge analysis provides a quantitative measure of the partial atomic charges, confirming the polarization of bonds within the molecule. scispace.com

Table 2: Predicted Electronic Properties from DFT Calculations Values are illustrative and based on general principles and data from similar compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -1.9 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Molecular Modeling and Dynamics Simulations

While quantum chemistry provides a static picture of electronic properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

Conformational Analysis Relevant to Reaction Pathways

The reactivity of this compound can be influenced by its three-dimensional shape, or conformation. The primary conformational freedom in this molecule is the rotation of the acetyl group around the C-C bond connecting it to the pyridine ring.

A potential energy surface scan, performed using computational methods, would reveal the energy as a function of the dihedral angle between the pyridine ring and the acetyl group. It is expected that the lowest energy conformer would be one where the acetyl group is coplanar with the pyridine ring to maximize π-conjugation. Steric hindrance between the acetyl group's methyl hydrogens and the hydrogens on the pyridine ring at positions 3 and 5 would create rotational barriers. Understanding the energy differences between various conformers is important, as the accessibility of a particular conformation can be critical for a reaction to proceed. For example, a reaction might require the acetyl group to be oriented in a specific way to avoid sterically hindering the approach of a reagent. beilstein-journals.org

Solvent Effects on Reaction Energetics and Mechanisms

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. Computational models can simulate these effects explicitly (by including individual solvent molecules) or implicitly (using a continuum model that represents the solvent as a medium with a specific dielectric constant). researchgate.net

For reactions involving this compound, particularly those that proceed through charged intermediates or transition states like nucleophilic aromatic substitution, polar solvents are expected to play a significant role. libretexts.org

Polar Protic Solvents (e.g., methanol, water) can stabilize both anions and cations through hydrogen bonding. They can solvate the leaving group (e.g., bromide), facilitating its departure. However, they can also strongly solvate the nucleophile, potentially reducing its reactivity. libretexts.orgyoutube.com

Polar Aprotic Solvents (e.g., DMSO, DMF) are effective at solvating cations but are less effective at solvating anions. This leaves the nucleophile "bare" and highly reactive, which can significantly accelerate the rate of SNAr reactions. youtube.com

Computational studies can quantify these effects by calculating reaction energy profiles in different solvent models. The results would likely show a lowering of the activation energy for reactions involving charged transition states when moving from a nonpolar to a polar solvent. nyu.edu

Prediction of Novel Reactivity and Synthetic Strategies

Theoretical calculations can go beyond explaining known phenomena and be used to predict new reactions and guide synthetic efforts. By analyzing the molecule's electronic structure and computed reactivity indices (such as Fukui functions or local softness), chemists can identify the most reactive sites for various types of reagents.

For this compound, computational analysis could suggest several avenues for novel functionalization:

Cross-Coupling Reactions: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Theoretical studies could help predict the relative ease of oxidative addition of a palladium catalyst to the C-Br versus the C-F bond, confirming the expected higher reactivity of the C-Br bond.

Directed Ortho-Metalation: The acetyl group and the ring nitrogen could potentially direct metalation to the C3 or C5 positions of the pyridine ring. Computational modeling of the stability of lithiated or zincated intermediates could predict the regioselectivity of such reactions.

Radical Reactions: Analysis of bond dissociation energies (BDEs) could predict the most likely site for radical abstraction or addition, opening pathways for novel radical-based C-H functionalization reactions. researchgate.net

By simulating the outcomes of these potential reactions, computational chemistry serves as an invaluable tool for in silico experimentation, saving time and resources in the laboratory while expanding the synthetic utility of this compound.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

Future research should prioritize the development of environmentally benign and efficient methods for synthesizing 1-(2-bromo-6-fluoropyridin-4-yl)ethanone and its derivatives.

The principles of green chemistry offer significant opportunities to improve the synthesis of pyridine (B92270) derivatives. biosynce.com Current synthetic routes often rely on traditional organic solvents that can be hazardous and difficult to dispose of. ijarsct.co.in Future work could focus on adapting existing syntheses or developing new ones under greener conditions.

Microwave-assisted organic synthesis, a recognized green chemistry tool, could be employed to reduce reaction times from hours to minutes and increase product yields. nih.govacs.org One-pot multicomponent reactions (MCRs) represent another promising green strategy, offering advantages like atom economy, reduced reaction times, and eco-friendly efficiency. nih.govresearchgate.net Research into a one-pot synthesis of the target compound could significantly streamline its production.

Furthermore, developing solvent-free reaction conditions is a key goal in green chemistry. conicet.gov.arrsc.orgresearchgate.net The use of solid-supported catalysts, such as heteropolyacids or activated fly ash, could facilitate reactions under solvent-free conditions at elevated temperatures, often leading to high yields and easy catalyst recycling. conicet.gov.arbhu.ac.in Investigating such catalytic systems for the synthesis of this compound could provide a cleaner, more sustainable alternative to current methods. rsc.org

| Approach | Potential Method | Expected Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Adaptation of classical pyridine syntheses (e.g., Hantzsch) under microwave irradiation. | Excellent yields (82%-94%), short reaction times (2-7 min), pure products, low-cost processing. | nih.govacs.org |

| Solvent-Free Synthesis | Use of solid catalysts like Wells-Dawson heteropolyacids in neat reaction mixtures. | Environmentally safe, avoids hazardous solvents, potential for catalyst recycling, high yields (60-99%). | conicet.gov.arresearchgate.net |

| Multicomponent Reactions (MCRs) | Designing a one-pot reaction combining several starting materials to form the target pyridine skeleton. | High synthetic efficiency, atom economy, reduced waste and purification steps. | nih.govresearchgate.net |

Modern catalytic methods like biocatalysis and photoredox catalysis present exciting, unexplored avenues for the synthesis and functionalization of this compound.

Biocatalysis , the use of enzymes or whole organisms to catalyze chemical reactions, offers unparalleled selectivity under mild, aqueous conditions. While not yet applied to this specific molecule, enzymes could potentially be engineered for key steps, such as selective acylation or halogenation on a pyridine precursor, reducing the need for protecting groups and harsh reagents.

Photoredox catalysis , which uses visible light to drive chemical reactions, has emerged as a powerful tool for functionalizing heterocyclic compounds. researchgate.net This methodology enables novel bond formations under exceptionally mild conditions. acs.orgrecercat.cat For this compound, photoredox catalysis could be used to introduce new functional groups by generating pyridinyl radicals from the corresponding pyridinium (B92312) ions. acs.orgiciq.orgresearchgate.net This approach could unlock new reaction pathways that are inaccessible through traditional thermal methods, offering unique regioselectivity. acs.orgrecercat.cat

| Catalytic Method | Potential Application | Expected Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Enzymatic resolution of precursors or selective functionalization. | High chemo-, regio-, and stereoselectivity; mild, aqueous reaction conditions; reduced environmental impact. | N/A |

| Photoredox Catalysis | C-H functionalization or dehalogenation reactions on the pyridine ring. | Mild reaction conditions (visible light, room temperature), access to unique reactive intermediates (pyridinyl radicals), novel bond formations. | researchgate.netacs.orgresearchgate.net |

Exploration of Novel Reactive Sites and Functional Group Interconversions

The structure of this compound contains multiple reactive sites—the bromo, fluoro, and acetyl groups, as well as the pyridine ring itself—that can be manipulated through functional group interconversion (FGI). ub.eduimperial.ac.uksolubilityofthings.comfiveable.me FGI is a fundamental strategy in organic synthesis for converting one functional group into another, enabling the creation of diverse molecular architectures from a common starting material. solubilityofthings.comfiveable.me

Future research could systematically explore the differential reactivity of the C-Br and C-F bonds. The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. In contrast, the more robust C-F bond could undergo nucleophilic aromatic substitution under specific conditions. The interplay between these two halogens offers a platform for sequential, regioselective functionalization.

The acetyl group at the C4 position is another key handle for modification. It can be reduced to an alcohol, converted to an amine via reductive amination, or serve as a precursor for building more complex side chains through aldol (B89426) or similar condensation reactions. vanderbilt.edu The α-carbon of the ethanone (B97240) moiety also presents an opportunity for functionalization.

| Reactive Site | Potential Transformation | Reagents/Reaction Type | Resulting Structure |

|---|---|---|---|

| C2-Bromo | Aryl/Alkyl Introduction | Suzuki, Stille, or Negishi cross-coupling | 2-Aryl/alkyl-substituted pyridine |

| C6-Fluoro | Amination/Alkoxylation | Nucleophilic Aromatic Substitution (SNAr) | 2-Bromo-6-amino/alkoxy-pyridine |

| C4-Acetyl | Reduction | NaBH4, LiAlH4 | 1-(2-Bromo-6-fluoropyridin-4-yl)ethanol |

| C4-Acetyl | Oxidation (Baeyer-Villiger) | m-CPBA | 2-Bromo-6-fluoropyridin-4-yl acetate |

| C4-Acetyl | Homologation | Arndt-Eistert Synthesis | 2-(2-Bromo-6-fluoropyridin-4-yl)acetic acid derivative |

Mechanistic Studies on Less-Explored Reaction Pathways

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and discovering new ones. While many reactions on pyridine rings are well-documented, the specific electronic influence of the bromo, fluoro, and acetyl substituents in concert can lead to unexpected outcomes.

Future studies could investigate the mechanism of pyridinyl radical formation and subsequent coupling reactions under photochemical conditions. acs.orgrecercat.cat Low-temperature EPR analysis could be used to detect and characterize radical intermediates, providing direct evidence for the proposed pathways. acs.orgrecercat.cat Furthermore, detailed kinetic studies on the competitive substitution of the bromine and fluorine atoms under various nucleophilic conditions would provide valuable data for predictive synthesis. Computational modeling can complement these experimental studies by mapping potential energy surfaces and identifying transition states for different reaction pathways.

Application of Advanced Automated Synthesis Techniques

The scaffold of this compound is an ideal starting point for the generation of chemical libraries for drug discovery and materials science. Advanced automated synthesis platforms and high-throughput experimentation can accelerate this process significantly. researchgate.net

By leveraging the distinct reactivity of the bromo and acetyl groups, automated systems can perform sequential reactions in a programmable fashion. For instance, an automated platform could first execute a Suzuki coupling at the C2 position with a diverse set of boronic acids, followed by a reductive amination of the C4-acetyl group with various amines. This would rapidly generate a large, structurally diverse library of compounds from a single, versatile building block. researchgate.net Integrating this high-throughput synthesis with automated purification and analysis would create a powerful workflow for exploring the chemical space around this pyridine core. researchgate.net

Synergistic Integration of Experimental and Computational Methodologies for Reaction Design

The future of chemical synthesis lies in the close integration of experimental and computational methods. openmedicinalchemistryjournal.com For this compound, this synergy can be used to design novel reactions and predict their outcomes with greater accuracy.

Computational tools like Density Functional Theory (DFT) can be used to calculate the thermodynamic and kinetic parameters of potential reactions. semanticscholar.orgacs.org This allows for the in silico screening of reaction conditions, catalysts, and substrates before any experimental work is undertaken. openmedicinalchemistryjournal.com For example, computational models can predict the regioselectivity of electrophilic or nucleophilic attack on the pyridine ring, guiding the design of experiments to favor the desired product. nih.gov

Virtual screening of potential derivatives for desired properties, such as binding affinity to a biological target, can also guide synthetic efforts. openmedicinalchemistryjournal.com By identifying promising target molecules computationally, experimental efforts can be focused on synthesizing only the most relevant compounds, saving significant time and resources. This integrated design-build-test-learn cycle, powered by both computational and experimental data, will be key to unlocking the full potential of this compound as a molecular building block.

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromo-6-fluoropyridin-4-yl)ethanone, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation using a halogenated pyridine derivative and an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, reacting 2-bromo-6-fluoropyridine with acetyl chloride under anhydrous conditions in a solvent like dichloromethane at 0–5°C can yield the target compound. Slow addition of the acyl chloride and rigorous exclusion of moisture are critical to prevent side reactions. Post-reaction, quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) are recommended to isolate the product .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR : The acetyl group (C=O) adjacent to the pyridine ring produces a distinct carbonyl carbon signal at ~195–205 ppm in ¹³C NMR. The pyridine protons (H-4 and H-6) show deshielded peaks at δ 7.5–8.5 ppm in ¹H NMR, split by coupling with fluorine (²JHF ~10–15 Hz) .

- IR Spectroscopy : A strong absorption band at ~1680–1720 cm⁻¹ confirms the ketone group (C=O stretch) .

- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (e.g., m/z ≈ 232 for C₇H₄BrFNO), with characteristic fragmentation patterns (e.g., loss of Br or COCH₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding halogen positioning?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) can determine the exact positions of bromine and fluorine atoms. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., using ethanol/water).

- Collecting high-resolution data (e.g., Mo-Kα radiation, 100 K).

- Applying the Flack parameter or Rogers’ η to assess enantiopurity and correct for twinning. For centrosymmetric ambiguities, the x parameter (based on twin components) provides more reliable chirality assignments .

Q. What methodologies address contradictory data in mechanistic studies of nucleophilic substitutions involving the bromine substituent?

Methodological Answer:

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify bond-breaking steps.

- Computational Modeling (DFT) : Calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).

- Cross-Validation : Combine LC-MS (to track intermediates) and ¹⁹F NMR (to monitor fluorine environment changes) to reconcile discrepancies .

Q. How to design experiments to assess the compound’s stability under varying conditions, and which analytical methods track decomposition?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 1–4 weeks.

- Analytical Monitoring :

Q. How can regioselectivity challenges during functionalization of the pyridine ring be mitigated?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., -OMe) to direct electrophilic attacks.

- Metal-Catalyzed Coupling : Use Pd-mediated Suzuki-Miyaura reactions to selectively replace bromine with aryl/alkyl groups. Optimize ligands (e.g., SPhos) and bases (K₂CO₃) for high regiocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.